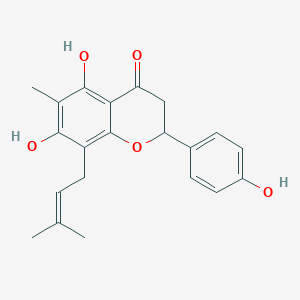
(1R,2S,4S)-4-aminocyclopentane-1,2-diol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S,4S)-4-aminocyclopentane-1,2-diol hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S,4S)-4-aminocyclopentane-1,2-diol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a suitable cyclopentane derivative followed by amination and subsequent purification to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated purification systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: (1R,2S,4S)-4-aminocyclopentane-1,2-diol hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of more reduced amine derivatives.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various amine compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (1R,2S,4S)-4-aminocyclopentane-1,2-diol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and chiral catalysis.
Biology: In biological research, this compound is utilized to investigate enzyme-substrate interactions and the role of chirality in biological systems. It serves as a model compound for studying the effects of stereochemistry on biological activity.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the field of neurology and metabolic disorders.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its unique properties make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of (1R,2S,4S)-4-aminocyclopentane-1,2-diol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes or bind to receptors with high specificity, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and neurotransmission.
Comparación Con Compuestos Similares
- (1R,2S,4S)-4-aminocyclopentane-1,2-diol
- (1R,2S,4S)-4-aminocyclopentane-1,2-diol acetate
- (1R,2S,4S)-4-aminocyclopentane-1,2-diol phosphate
Comparison: Compared to its analogs, (1R,2S,4S)-4-aminocyclopentane-1,2-diol hydrochloride exhibits unique properties due to the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. This makes it particularly useful in applications where these properties are critical.
Propiedades
Fórmula molecular |
C5H12ClNO2 |
|---|---|
Peso molecular |
153.61 g/mol |
Nombre IUPAC |
4-aminocyclopentane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C5H11NO2.ClH/c6-3-1-4(7)5(8)2-3;/h3-5,7-8H,1-2,6H2;1H |
Clave InChI |
VAAWFGANNVMGPH-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC(C1O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![rac-[(1R,2S)-2-(difluoromethyl)cyclopropyl]methanesulfonyl chloride, cis](/img/structure/B12309977.png)
![[4-(acetyloxymethyl)-7-hydroxy-7-(methoxymethyl)-1-(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-6-yl] 3-methylbutanoate](/img/structure/B12309990.png)
![disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate](/img/structure/B12309994.png)
![Methyl 2-[[[3-hydroxy-4-[(3-methoxy-3-oxopropyl)amino]-2,2-dimethyl-4-oxobutoxy]-phenoxyphosphoryl]amino]propanoate](/img/structure/B12310000.png)




